
N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl group attached to an amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride to form N-(4-nitrophenyl)methanesulfonamide. This intermediate is then reacted with decanoyl chloride to yield the final product. The reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis.
Medicine: May have potential as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide would depend on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonyl and nitro groups are key functional groups that can participate in various biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)benzamide
- N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide
Uniqueness
N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide is unique due to its specific structure, which includes a decanamide chain. This structural feature may impart unique physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
61068-42-6 |
|---|---|
Molekularformel |
C17H26N2O5S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-methylsulfonyl-N-(4-nitrophenyl)decanamide |
InChI |
InChI=1S/C17H26N2O5S/c1-3-4-5-6-7-8-9-10-17(20)18(25(2,23)24)15-11-13-16(14-12-15)19(21)22/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
KEAVCNJGJSFZRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
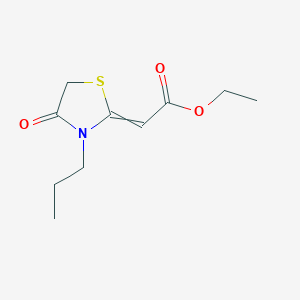
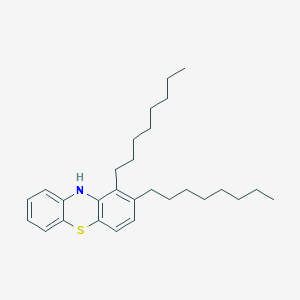
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
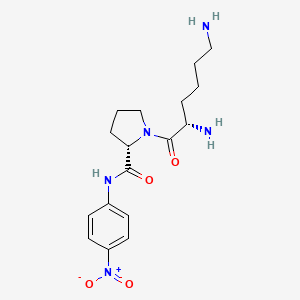
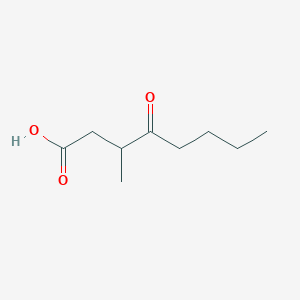
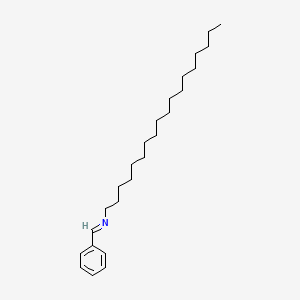

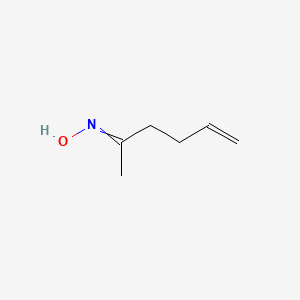
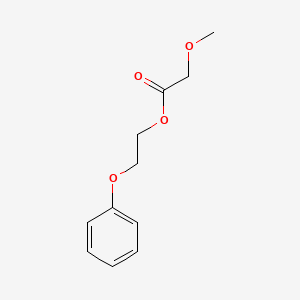
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)

